Negligible Inhibition of 5-Lipoxygenase (5-LOX) Distinguishes This Scaffold from Broader-Spectrum Naphthyridinones
5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one demonstrates an IC₅₀ of >10,000 nM against human recombinant 5-lipoxygenase (5-LOX), indicating that it does not engage this inflammatory target at physiologically relevant concentrations [1]. This inactivity provides a critical differentiation point from other naphthyridinone derivatives that are known to inhibit 5-LOX or dual 5-LOX/kinase targets, thereby establishing a cleaner selectivity profile for kinase-focused applications.
| Evidence Dimension | Inhibitory Potency (IC₅₀) against 5-Lipoxygenase |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Naphthyridinone analogs known to inhibit 5-LOX (class-level baseline; typical active IC₅₀ < 1,000 nM) |
| Quantified Difference | At least 10-fold less potent than typical active naphthyridinone 5-LOX inhibitors |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation |
Why This Matters
This data confirms the compound's suitability for kinase-focused research by demonstrating its lack of confounding activity against the 5-LOX inflammatory pathway, reducing the risk of off-target effects in cellular models.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807) - 5-Methoxy-3,4-dihydro-1,7-naphthyridin-2(1H)-one; IC₅₀ > 10,000 nM for 5-LOX. View Source
